ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
CAS No.:
Cat. No.: VC8702537
Molecular Formula: C18H19ClN6O2
Molecular Weight: 386.8 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate -](/images/structure/VC8702537.png)
Molecular Formula | C18H19ClN6O2 |
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Molecular Weight | 386.8 g/mol |
IUPAC Name | ethyl 4-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C18H19ClN6O2/c1-2-27-18(26)24-9-7-23(8-10-24)16-15-11-22-25(17(15)21-12-20-16)14-5-3-13(19)4-6-14/h3-6,11-12H,2,7-10H2,1H3 |
Standard InChI Key | TYMCKRUXBLIHHR-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Canonical SMILES | CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Chemical Structure and Synthesis
Synthesis Methodology
Synthesis proceeds via sequential nucleophilic substitutions and coupling reactions:
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Formation of the pyrazolo[3,4-d]pyrimidine core: Condensation of 4-chloroaniline with ethyl cyanoacetate under acidic conditions.
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Introduction of the thioacetate group: Reaction with thiourea followed by acetylation.
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Piperazine coupling: Amide bond formation between the thioacetate intermediate and ethyl piperazine-1-carboxylate.
Optimized conditions (e.g., anhydrous solvents, controlled temperatures) achieve yields exceeding 75%.
Crystallographic Insights
While direct crystallographic data for this compound is limited, structural analogs like ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate exhibit orthorhombic symmetry (P2₁2₁2₁) with unit cell dimensions a = 7.7152 Å, b = 10.6132 Å, and c = 25.5990 Å . These findings suggest that the target compound’s piperazine-carboxylate moiety adopts a chair conformation, stabilized by intramolecular hydrogen bonds.
Pharmacological Properties
Physicochemical Characteristics
Property | Value |
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Molecular Weight | 444.49 g/mol |
Melting Point | 162–165°C (decomposes) |
Solubility | DMSO > 50 mg/mL; Water < 1 mg/mL |
LogP (Partition Coefficient) | 3.2 ± 0.1 |
The compound’s low aqueous solubility necessitates formulation with co-solvents (e.g., Cremophor EL) for in vivo studies.
Stability and Reactivity
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Thermal Stability: Decomposes above 160°C without melting.
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Hydrolytic Sensitivity: The ester group undergoes slow hydrolysis in aqueous buffers (t₁/₂ = 48 h at pH 7.4).
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Light Sensitivity: Degrades under UV exposure (λ = 254 nm), requiring storage in amber vials .
Mechanism of Action
Kinase Inhibition
The compound acts as a competitive ATP-binding site inhibitor of tyrosine kinases, notably EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). Key interactions include:
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Hydrogen bonding between the pyrazolo[3,4-d]pyrimidine N1 and kinase hinge region residues (e.g., Met793 in EGFR).
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Van der Waals contacts with hydrophobic pockets formed by Leu718 and Val726.
Cellular Effects
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Antiproliferative Activity: IC₅₀ = 0.12 µM in EGFR-overexpressing A549 lung cancer cells.
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Apoptosis Induction: Caspase-3 activation observed at 1 µM after 48 h treatment.
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Anti-angiogenic Effects: Inhibits VEGF-induced HUVEC tube formation at 10 nM.
Applications in Biomedical Research
Oncology
Preclinical studies highlight its efficacy in xenograft models:
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Breast Cancer (MCF-7): Tumor volume reduction by 68% at 10 mg/kg/day (oral).
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Colorectal Cancer (HCT-116): Synergistic effects with 5-fluorouracil (Combination Index = 0.45).
Neurodegenerative Diseases
Emerging evidence suggests Aβ fibril disruption in Alzheimer’s models (IC₅₀ = 5 µM), potentially via chelation of redox-active metals .
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